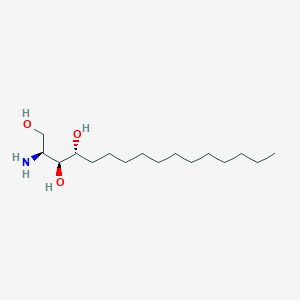

(2S,3S,4R)-2-aminohexadecane-1,3,4-triol

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C16H35NO3 |

|---|---|

Molecular Weight |

289.45 g/mol |

IUPAC Name |

(2S,3S,4R)-2-aminohexadecane-1,3,4-triol |

InChI |

InChI=1S/C16H35NO3/c1-2-3-4-5-6-7-8-9-10-11-12-15(19)16(20)14(17)13-18/h14-16,18-20H,2-13,17H2,1H3/t14-,15+,16-/m0/s1 |

InChI Key |

OCHZTELGZBWSJD-XHSDSOJGSA-N |

Isomeric SMILES |

CCCCCCCCCCCC[C@H]([C@H]([C@H](CO)N)O)O |

Canonical SMILES |

CCCCCCCCCCCCC(C(C(CO)N)O)O |

Origin of Product |

United States |

Biosynthesis and De Novo Synthesis Pathways of 2s,3s,4r 2 Aminohexadecane 1,3,4 Triol

Initial Condensation Reactions: Serine Palmitoyltransferase (SPT) Activity and 3-Ketodihydrosphingosine Formation

The biosynthesis of (2S,3S,4R)-2-aminohexadecane-1,3,4-triol commences with the first and rate-limiting step catalyzed by the enzyme serine palmitoyltransferase (SPT). nih.gov This pyridoxal-5'-phosphate (PLP)-dependent enzyme facilitates a Claisen condensation reaction between L-serine and palmitoyl-CoA. wikipedia.orgnih.gov The reaction involves the decarboxylation of L-serine and its subsequent condensation with palmitoyl-CoA to produce 3-ketodihydrosphingosine (also known as 3-oxosphinganine), the initial long-chain base precursor for all sphingolipids. wikipedia.orgnih.govresearchgate.net This foundational reaction releases coenzyme A (CoA) and carbon dioxide. wikipedia.org

The mechanism of SPT involves the formation of an external aldimine intermediate with the PLP cofactor, followed by deprotonation to create a quinonoid intermediate that attacks the palmitoyl-CoA thioester. wikipedia.orgnih.gov

Substrate Specificity and Enzyme Kinetics in Different Organisms

Serine palmitoyltransferase exhibits a notable degree of substrate specificity, which is crucial for the precise synthesis of sphingolipids. numberanalytics.com While L-serine is the primary amino acid substrate, SPT can also utilize L-alanine and glycine, although with significantly lower efficiency, leading to the formation of atypical deoxysphingoid bases. nih.gov The alpha-carboxyl group of L-serine is a critical determinant for substrate recognition by the enzyme. nih.gov

The enzyme's specificity also extends to the acyl-CoA substrate. Studies on SPT from Sphingomonas paucimobilis have shown a broad specificity for saturated and unsaturated acyl-CoA substrates with chain lengths ranging from C12 to C22. nih.gov

Kinetic studies have revealed differences between SPT isoforms across various organisms. For instance, bacterial SPTs, such as the one from S. paucimobilis, are water-soluble homodimers, whereas eukaryotic SPTs are heterodimeric, membrane-bound complexes. wikipedia.org A study comparing the kinetics of human and S. paucimobilis SPT found that the bacterial enzyme's activity shows a distinct isotope effect with deuterated L-serine, a phenomenon not observed with the human isoform, suggesting subtle mechanistic differences. nih.govresearcher.life This variation in human SPT is attributed to the influence of its activating small subunits. nih.govresearcher.life

| Characteristic | Eukaryotic SPT (e.g., Human) | Bacterial SPT (e.g., S. paucimobilis) |

|---|---|---|

| Structure | Heterodimer/larger complex anchored to the endoplasmic reticulum. wikipedia.org | Water-soluble homodimer. wikipedia.orgnih.gov |

| Primary Substrates | L-serine and palmitoyl-CoA. wikipedia.org | L-serine and a range of acyl-CoAs (C12-C22). nih.gov |

| Kinetic Behavior | Does not exhibit a significant isotope effect with [2,3,3-D]l-serine. nih.gov | Displays a clear isotope effect with [2,3,3-D]l-serine. nih.gov |

Role of Regulatory Proteins in SPT Complex

The activity of the SPT complex is intricately regulated by associated proteins. In eukaryotes, the core catalytic unit is a heterodimer of SPTLC1 and either SPTLC2 or SPTLC3 subunits. wikipedia.org Recent evidence suggests the enzyme may exist as a larger octameric complex. wikipedia.org

In yeast, proteins known as Orm1 and Orm2 (ORMDL family in humans) act as negative regulators of SPT. pnas.orgnih.gov These endoplasmic reticulum membrane proteins physically associate with the SPT complex and inhibit its activity. pnas.orgnih.gov This regulation is crucial for maintaining sphingolipid homeostasis; the absence of Orm proteins leads to hyperactive SPT and an accumulation of long-chain bases. nih.gov The phosphorylation state of Orm proteins, controlled by signaling pathways like the TORC1 and TORC2 kinase complexes, modulates their inhibitory effect on SPT. nih.gov When sphingolipid levels are depleted, Orm proteins become phosphorylated, which alleviates their repression of SPT activity. researchgate.net Conversely, dephosphorylation of Orm proteins, along with ceramide binding, is thought to be crucial for suppressing SPT activity. researchgate.net

| Regulatory Protein | Organism | Function | Mechanism of Action |

|---|---|---|---|

| Orm1 and Orm2 | Yeast | Negative regulators of SPT activity. pnas.orgnih.gov | Physically associate with the SPT complex to inhibit its function. nih.gov Phosphorylation of Orm proteins relieves this inhibition. nih.gov |

| ORMDL family (human homologs of Orm proteins) | Humans | Presumed negative regulators of SPT activity. pnas.org | Thought to function similarly to yeast Orm proteins in maintaining sphingolipid homeostasis. plos.org |

Reduction of 3-Ketodihydrosphingosine to Dihydrosphingosine (Sphinganine)

Following its synthesis, 3-ketodihydrosphingosine undergoes a stereospecific reduction to form dihydrosphingosine, also known as sphinganine (B43673). This reaction is the second committed step in the de novo sphingolipid biosynthesis pathway. uniprot.orgreactome.org

Enzymatic Catalysis by 3-Ketodihydrosphingosine Reductase (KDSR)

The reduction of 3-ketodihydrosphingosine is catalyzed by the enzyme 3-ketodihydrosphingosine reductase (KDSR), also referred to as 3-dehydrosphinganine (B8117871) reductase. uniprot.orgwikipedia.org This enzyme is associated with the cytosolic face of the endoplasmic reticulum membrane. reactome.org KDSR utilizes NADPH as a cofactor to reduce the keto group at the C3 position of 3-ketodihydrosphingosine, yielding sphinganine and NADP+. reactome.orgwikipedia.org

KDSR belongs to the short-chain dehydrogenase/reductase (SDR) superfamily of oxidoreductases. ebi.ac.uk While its primary substrate is 3-ketosphinganine (the C16 variant), it is believed that KDSR can act on 3-ketosphingoids with different chain lengths. reactome.org The catalytic function of KDSR is essential for maintaining cellular homeostasis; loss of its activity leads to the accumulation of 3-ketodihydrosphingosine and can induce apoptosis and cell cycle arrest. nih.govnih.gov

C4-Hydroxylation of Dihydrosphingosine to Form this compound

The final step in the formation of this compound is the hydroxylation of dihydrosphingosine at the C4 position. This reaction introduces the characteristic hydroxyl group that defines phytosphingosine (B30862).

Sphingolipid C4-Hydroxylase (DEGS2 gene in mammals) Activity and Stereospecificity

The C4-hydroxylation of dihydrosphingosine is carried out by the enzyme sphingolipid C4-hydroxylase. nih.gov In mammals, this enzyme is encoded by the DEGS2 gene (Delta 4-desaturase, sphingolipid 2). nih.govgenecards.org DEGS2 is a bifunctional enzyme that can act as both a sphingolipid Δ4-desaturase, forming a double bond to produce ceramide, and as a C4-hydroxylase to produce phytoceramide from dihydroceramide (B1258172). nih.govuniprot.org The formation of phytosphingosine from dihydrosphingosine is a key reaction catalyzed by this enzyme's hydroxylase activity. nih.gov

Comparative Analysis of C4-Hydroxylation Pathways in Plants, Fungi, and Mammalian Systems

The formation of this compound, commonly known as phytosphingosine, from its precursor sphinganine (dihydrosphingosine) is a critical hydroxylation step at the C-4 position of the long-chain base (LCB). This reaction is catalyzed by a class of enzymes known as sphingolipid C4-hydroxylases. While the resulting trihydroxy LCB is a key component of sphingolipids across different kingdoms, the enzymes involved and the physiological significance of this modification exhibit notable differences between plants, fungi, and mammals.

In Fungi: In the yeast Saccharomyces cerevisiae, the C4-hydroxylase enzyme is encoded by the SUR2 gene. nih.govtandfonline.com Unlike in plants, this gene is not essential for vegetative growth under normal conditions. nih.gov However, the presence of C4-hydroxylated sphingolipids is important for resistance to certain stressors. nih.gov In the filamentous fungus Aspergillus nidulans, C4-hydroxylation is essential for viability and plays a role in cell wall formation. nih.gov The yeast Wickerhamomyces ciferrii also utilizes a sphingosine (B13886) C4-hydroxylase, encoded by SYR2/SUR2, to convert dihydrosphingosine to phytosphingosine as part of a pathway to produce tetraacetyl phytosphingosine (TAPS). nih.gov

In Mammalian Systems: In mammals, phytosphingosine is a less abundant component of sphingolipids compared to plants and fungi. nih.gov For a long time, it was believed that its presence was primarily due to dietary intake. nih.govtandfonline.com However, evidence now confirms that endogenous biosynthesis occurs. The enzyme responsible is known as DEGS2 (Sphingolipid delta(4)-desaturase/C4-hydroxylase), which is a bifunctional enzyme. nih.govnih.gov It can act as a desaturase to create a double bond at the C4 position, or as a hydroxylase to add a hydroxyl group, with dihydroceramide being a substrate for the hydroxylation reaction. nih.govtandfonline.com The expression of the DEGS2 gene is most prominent in the skin (keratinocytes), with lower levels found in the intestine, kidney, and brain, suggesting a tissue-specific role for phytosphingosine biosynthesis in mammals. nih.govtandfonline.com

Table 1: Comparative Overview of LCB C4-Hydroxylation

| Feature | Plants (e.g., Arabidopsis thaliana) | Fungi (e.g., S. cerevisiae) | Mammals |

|---|---|---|---|

| Enzyme(s) | Sphingoid Base Hydroxylase (SBH1 and SBH2) nih.govtandfonline.com | Sphingosine C4-hydroxylase (SUR2/SYR2) nih.govnih.gov | Sphingolipid delta(4)-desaturase/C4-hydroxylase (DEGS2) nih.govnih.gov |

| Substrate | Sphinganine (dihydrosphingosine) nih.govresearchgate.net | Dihydrosphingosine nih.gov | Dihydroceramide nih.govtandfonline.com |

| Genetic Redundancy | Often multiple genes (e.g., two in Arabidopsis, five in Oryza sativa) nih.govtandfonline.com | Typically a single gene (e.g., SUR2) nih.gov | Single known bifunctional enzyme nih.gov |

| Physiological Significance | Critical for growth, viability, and regulation of total sphingolipid content nih.govgoettingen-research-online.de | Not essential for viability in S. cerevisiae but important for stress resistance; essential in other fungi like A. nidulans. nih.govnih.govnih.gov | Tissue-specific roles, particularly in the skin epidermis. nih.govtandfonline.com |

Isotopic Labeling Strategies for Elucidating Biosynthetic Intermediates and Fluxes

Isotopic labeling is a powerful technique used to trace the metabolic fate of atoms or molecules through a biochemical pathway. wikipedia.org By replacing an atom with its heavier, stable isotope (e.g., ¹³C, ¹⁵N) or a radioactive isotope (e.g., ³H), researchers can follow the incorporation of labeled precursors into downstream intermediates and final products. wikipedia.orgnih.gov This strategy has been invaluable for mapping the de novo biosynthesis of sphingolipids, including this compound, and for quantifying metabolic fluxes.

The de novo synthesis of sphingolipids begins with the condensation of L-serine and palmitoyl-CoA. nih.govresearchgate.net Therefore, isotopically labeled versions of these precursors are commonly used to track the entire pathway. For instance, studies have utilized stable isotope-labeled palmitate-d₃ and L-serine-d₃ in cell-free assays with rat liver microsomes. nih.gov This approach allows for the unequivocal distinction between newly synthesized sphingolipids and those already present in the biological matrix. nih.gov Using techniques like high-resolution mass spectrometry, researchers can track the appearance of the label in successive pathway intermediates, including 3-ketosphinganine, sphinganine, and dihydroceramides. nih.gov

In plant systems, such as Arabidopsis thaliana cell cultures, time-course experiments using ¹⁵N isotopic labeling have been employed to gain a dynamic and quantitative understanding of sphingolipid biosynthesis. nih.gov By introducing a labeled nitrogen source, the rate and extent of its incorporation into different sphingolipid classes can be monitored over time, providing insights into enzyme activities and metabolic turnover rates. nih.gov

Radiolabeling has also been a cornerstone of this research. Classic experiments in rats used D-erythro-[4,5-³H]C₁₈-dihydrosphingosine to demonstrate its conversion into labeled C₁₈-phytosphingosine. nih.gov The identity of the labeled product was rigorously confirmed through co-migration with authentic standards in chromatography and by mass spectrometry analysis. nih.gov These experiments provided direct proof of endogenous phytosphingosine biosynthesis in mammalian tissues like the intestine, liver, and kidney. nih.gov

The combination of isotopic labeling with advanced analytical methods provides a robust platform for dissecting complex metabolic networks. It allows for the identification of pathway intermediates, the determination of precursor-product relationships, and the quantification of metabolic flow, which is essential for understanding how the synthesis of compounds like phytosphingosine is regulated.

Table 2: Examples of Isotopic Labeling Strategies in Sphingolipid Research

| Isotopic Labeling Strategy | Labeled Precursor(s) | System Studied | Key Intermediates/Products Identified | Analytical Method(s) | Reference |

|---|---|---|---|---|---|

| Stable Isotope Labeling | Palmitate-d₃ and L-serine-d₃ | Rat Liver Microsomes | 3-Ketosphinganine, Sphinganine, Dihydroceramide, Ceramide | HPLC-QTOF MS, Tandem-MS | nih.gov |

| Radioisotopic Labeling | D-erythro-[4,5-³H]C₁₈-dihydrosphingosine | Rats (in vivo) | C₁₈-Phytosphingosine | Gas-Liquid Chromatography, TLC, Mass Spectrometry | nih.gov |

| Stable Isotope Labeling | ¹⁵N (from nitrate (B79036) salts) | Arabidopsis thaliana Cell Cultures | Various sphingolipid classes (dynamic flux analysis) | Targeted Metabolomics (MS) | nih.gov |

| Stable Isotope Labeling | [1-¹³C]acetate | Microbial Fermentations | Categorization of metabolites based on precursor incorporation | Liquid Chromatography-Mass Spectrometry (LC-MS) | nih.gov |

Table of Compound Names

| Common Name/Abbreviation | Systematic Name |

| Phytosphingosine / t18:0 | This compound |

| Sphinganine / Dihydrosphingosine / d18:0 | (2S,3R)-2-aminooctadecane-1,3-diol |

| 3-Ketosphinganine | 2-amino-1-hydroxyoctadecan-3-one |

| L-Serine | (2S)-2-amino-3-hydroxypropanoic acid |

| Palmitoyl-CoA | S-coenzyme A hexadecanoyl ester |

| Dihydroceramide | N-acyl-sphinganine |

| Ceramide | N-acyl-sphingosine |

| Tetraacetyl phytosphingosine (TAPS) | (2S,3S,4R)-2-acetamido-1,3,4-triacetoxyhexadecane |

| Sphingosine | (2S,3R,4E)-2-aminooctadec-4-ene-1,3-diol |

Metabolic Fluxes and Transformations of 2s,3s,4r 2 Aminohexadecane 1,3,4 Triol

Acylation to Form Dihydroceramides and Phytoceramides

A primary metabolic route for (2S,3S,4R)-2-aminohexadecane-1,3,4-triol is its acylation to form N-acyl-phytosphingosine, a class of ceramides (B1148491) known as phytoceramides. This process is fundamental to the synthesis of complex sphingolipids that are integral to the formation of permeability barriers, particularly in the skin. nih.gov The acylation reaction involves the formation of an amide bond between the amino group of the phytosphingosine (B30862) backbone and a fatty acyl-CoA.

The acylation of this compound is catalyzed by a family of enzymes known as ceramide synthases (CerS). These enzymes are located in the endoplasmic reticulum and exhibit specificity for both the sphingoid base and the fatty acyl-CoA substrate. nih.gov Different CerS isoforms are responsible for the synthesis of ceramides with distinct fatty acid chain lengths, thereby contributing to the diversity of ceramide species within the cell. While the primary substrates for CerS are dihydrosphingosine and sphingosine (B13886), they can also utilize phytosphingosine to generate phytoceramides. nih.govresearchgate.net The activity of these synthases is a critical regulatory point in sphingolipid metabolism, influencing the balance between pro-apoptotic ceramides and pro-survival sphingosine-1-phosphate.

The structural diversity of phytoceramides is largely determined by the length and saturation of the fatty acyl chains incorporated during the acylation process. These fatty acyl chains can vary significantly, typically ranging from C16 to C26 in length. researchgate.netnih.gov Very long-chain fatty acids (VLCFAs) are particularly important components of ceramides in the epidermis, contributing to the integrity of the skin barrier. frontiersin.org The specific fatty acyl-CoA utilized by CerS is dependent on the particular isoform involved and the availability of fatty acids within the cell. This diversity in fatty acid composition is crucial for the biophysical properties of membranes and the formation of specialized lipid domains. nih.gov

| Fatty Acyl Chain Length | Common Name | Significance in Phytoceramides |

|---|---|---|

| C16:0 | Palmitic acid | Commonly incorporated, contributes to basic membrane structure. |

| C18:0 | Stearic acid | Frequently found in phytoceramides, important for lamellar structures. |

| C24:0 | Lignoceric acid | A very long-chain fatty acid essential for the skin's permeability barrier. nih.gov |

| C26:0 | Cerotic acid | Contributes to the formation of highly ordered and impermeable lipid structures. |

Phosphorylation to this compound-1-Phosphate (Phytosphingosine-1-Phosphate)

Another significant metabolic fate of this compound is its phosphorylation to form this compound-1-phosphate, also known as phytosphingosine-1-phosphate (PHS-1-P). nih.gov This reaction is a key step in the generation of a potent signaling molecule that is involved in a multitude of cellular processes, including cell proliferation, survival, and stress responses. nih.gov

The phosphorylation of phytosphingosine is catalyzed by sphingosine kinases (SphK), specifically SphK1 and SphK2. wikipedia.org These enzymes utilize ATP to transfer a phosphate (B84403) group to the primary hydroxyl group of the sphingoid base. researchgate.net While both isoforms can phosphorylate sphingosine, SphK2 has been shown to have a broader substrate specificity and is considered the primary kinase for the phosphorylation of phytosphingosine in mammals. nih.gov The activity of SphK is tightly regulated by various stimuli, including growth factors and cytokines, allowing for the rapid and localized production of PHS-1-P in response to cellular needs. nih.gov This regulation is a critical determinant of the sphingolipid rheostat, the balance between pro-apoptotic ceramide and pro-survival sphingosine-1-phosphate and its phosphorylated derivatives.

Catabolism and Degradation Pathways

This compound can also be directed towards catabolic pathways for its ultimate degradation and clearance from the cell. This degradative route is essential for maintaining the appropriate levels of sphingolipids and preventing the accumulation of potentially cytotoxic intermediates. The catabolism of phytosphingosine begins with its phosphorylation to PHS-1-P, which then serves as the substrate for the subsequent and irreversible degradative step. nih.govnih.gov

The irreversible degradation of phytosphingosine-1-phosphate is carried out by the enzyme sphingosine-1-phosphate lyase (SPL), also known as S1P lyase. nih.govmdpi.com This enzyme is located on the cytosolic face of the endoplasmic reticulum membrane and catalyzes the cleavage of PHS-1-P between carbon atoms 2 and 3 of the sphingoid backbone. researchgate.net This cleavage reaction yields two products: phosphoethanolamine and a long-chain aldehyde, in this case, 2-hydroxy-hexadecanal. nih.gov The resulting fatty aldehyde can then be further oxidized to a fatty acid and enter into other metabolic pathways, such as fatty acid oxidation or incorporation into glycerolipids. nih.govnih.gov The activity of SPL is a crucial control point in sphingolipid metabolism, as it represents the only exit point from the sphingolipid pathway, thereby permanently removing the sphingoid base from the cellular pool. encyclopedia.pub

| Substrate | Enzyme | Products | Cellular Location |

|---|---|---|---|

| This compound-1-phosphate | Sphingosine-1-phosphate lyase (SPL) | Phosphoethanolamine and 2-Hydroxy-hexadecanal | Endoplasmic Reticulum |

Remodeling and Salvage Pathways of Sphingolipids

The sphingolipid salvage pathway is a crucial metabolic route that recycles sphingoid bases, including phytosphingosine, from the breakdown of complex sphingolipids for the re-synthesis of ceramides. This pathway is essential for maintaining the cellular pool of ceramides and other sphingolipids, thereby influencing various cellular processes. The remodeling of sphingolipids can involve the hydrolysis of complex sphingolipids, the release of the constituent long-chain base, and its subsequent re-acylation to form a new ceramide.

The salvage pathway begins with the degradation of complex sphingolipids, such as phytoceramides, in the endolysosomal compartment. This process is catalyzed by a series of hydrolytic enzymes. The key step in the release of phytosphingosine from phytoceramides is the hydrolysis of the N-acyl linkage, a reaction carried out by enzymes known as ceramidases.

There are several types of ceramidases, classified based on their optimal pH: acid, neutral, and alkaline ceramidases. plos.org Notably, alkaline ceramidase 3 (ACER3) has been identified as having a particular affinity for phytoceramides. plos.orgreactome.org Initially, ACER3 was named alkaline phytoceramidase due to its proficiency in hydrolyzing phytoceramide. plos.org Research has shown that ACER3 preferentially hydrolyzes ceramides, dihydroceramides, and phytoceramides that contain unsaturated long acyl chains (e.g., C18:1, C20:1, or C20:4). nih.govnih.gov

Once phytosphingosine is liberated, it can be transported from the lysosome to the endoplasmic reticulum. In the endoplasmic reticulum, it is re-acylated by a family of enzymes called ceramide synthases (CerS) to form new ceramide molecules. nih.gov This re-acylation step is a critical juncture in the salvage pathway, as the specific CerS enzyme involved determines the fatty acid chain length of the newly synthesized ceramide, thereby contributing to the diversity of ceramide species within the cell. While the primary substrates for ceramide synthases are sphingosine and dihydrosphingosine, they also utilize phytosphingosine. nih.govresearchgate.net

The newly formed phytoceramide can then be used for the synthesis of more complex sphingolipids or can participate in cellular signaling pathways. This recycling mechanism allows the cell to efficiently reuse the core building blocks of sphingolipids, thus conserving energy and resources. The regulation of the salvage pathway is intricate, with evidence suggesting a coordinated action between different ceramidases to control the levels of various ceramide species and their metabolic products. nih.gov

Below are data tables summarizing the substrate specificities of key enzymes involved in the phytosphingosine salvage pathway.

| Enzyme | Substrate(s) | Product(s) | Key Findings |

|---|---|---|---|

| Alkaline Ceramidase 3 (ACER3) | Phytoceramides (especially with unsaturated long acyl chains such as C18:1, C20:1, C20:4), Dihydroceramides, Ceramides | Phytosphingosine, Fatty Acid | Initially termed alkaline phytoceramidase due to its ability to hydrolyze phytoceramide. plos.org It shows similar efficiency in hydrolyzing ULC dihydroceramides and phytoceramides as their ceramide counterparts. nih.gov |

| Ypc1 (Yeast Ceramidase) | Phytoceramides | Phytosphingosine | Overexpression of Ypc1 in yeast specifically implicates phytoceramides in the induction of the unfolded protein response. nih.gov |

| Ceramide Synthases (CerS) | Phytosphingosine, Sphingosine, Dihydrosphingosine, Fatty Acyl-CoAs | Phytoceramides, Ceramides, Dihydroceramides | A family of enzymes (CerS1-6) with distinct specificities for fatty acyl-CoA chain lengths, enabling the synthesis of a diverse range of ceramide species. nih.gov |

| Enzyme Family | Specific Enzyme Example | Function | Cellular Location |

|---|---|---|---|

| Ceramidases | Alkaline Ceramidase 3 (ACER3) | Hydrolyzes phytoceramides to release phytosphingosine and a free fatty acid. | Endoplasmic Reticulum, Golgi Apparatus reactome.org |

| Ceramide Synthases | CerS1-6 | Re-acylates phytosphingosine with a fatty acyl-CoA to form a new phytoceramide. | Endoplasmic Reticulum researchgate.net |

Enzymatic Machinery and Regulatory Mechanisms in 2s,3s,4r 2 Aminohexadecane 1,3,4 Triol Metabolism

Characterization of Key Enzymes Involved in its Biosynthesis and Degradation

The biosynthesis of phytosphingosine (B30862) begins with the condensation of serine and palmitoyl-CoA, leading to the formation of a dihydrosphingosine (sphinganine) backbone, which is subsequently hydroxylated. Conversely, its degradation involves phosphorylation and subsequent cleavage.

Structural Biology and Mechanistic Studies of Serine Palmitoyltransferase

Serine Palmitoyltransferase (SPT) is the gatekeeper enzyme in sphingolipid biosynthesis, catalyzing the first and rate-limiting step: the condensation of L-serine and palmitoyl-CoA to form 3-ketodihydrosphingosine. nih.govdrugbank.comthemedicalbiochemistrypage.org SPT is a pyridoxal-5'-phosphate (PLP)-dependent enzyme. drugbank.comwikipedia.org In eukaryotes, SPT exists as a membrane-bound heterodimer or heterotetramer, primarily composed of SPTLC1 and SPTLC2 subunits. nih.govdrugbank.com The active site is formed at the interface of these subunits, with key catalytic residues contributed by both. drugbank.com

Cryo-electron microscopy studies of the human SPT holocomplex have revealed a sophisticated regulatory mechanism. nih.gov The complex includes not only the catalytic subunits (SPTLC1 and SPTLC2) but also regulatory components like ssSPTa and ORMDL3. nih.gov ssSPTa interacts with SPTLC2, shaping the substrate-binding tunnel to enhance activity and determine acyl-CoA specificity. nih.govresearchgate.net In contrast, the N-terminus of ORMDL3 can block this tunnel, competing with substrates and thereby inhibiting enzyme activity. nih.govresearchgate.net

The catalytic mechanism involves a series of steps initiated by the formation of a Schiff base between L-serine and the PLP cofactor. wikipedia.org This is followed by deprotonation and a Claisen-like condensation with palmitoyl-CoA, and subsequent decarboxylation to release the product, 3-ketodihydrosphingosine. wikipedia.org

Enzymology of 3-Ketodihydrosphingosine Reductase

Following its synthesis by SPT, 3-ketodihydrosphingosine is reduced to dihydrosphingosine (sphinganine) by the enzyme 3-ketodihydrosphingosine reductase (KDSR), also known as 3-dehydrosphinganine (B8117871) reductase. themedicalbiochemistrypage.orgwikipedia.orguniprot.org This reaction is the second step in the de novo sphingolipid biosynthesis pathway. uniprot.org

KDSR is a member of the short-chain dehydrogenase/reductase (SDR) family and utilizes NADPH as a cofactor to catalyze the reduction. wikipedia.orgsydlabs.com The enzyme is an integral membrane protein located in the endoplasmic reticulum, with its putative active site facing the cytosol. sydlabs.comnih.gov In humans, the KDSR gene encodes a protein of 332 amino acids. themedicalbiochemistrypage.org Mutations in the KDSR gene have been linked to certain diseases, highlighting its importance in maintaining proper sphingolipid levels. nih.gov

Biochemical Properties of Sphingolipid C4-Hydroxylase

The defining structural feature of phytosphingosine is the hydroxyl group at the C4 position of the sphingoid base. This is introduced by the action of sphingolipid C4-hydroxylase (also known as dihydroceramide (B1258172) Δ4-desaturase family member 2, DES2) on dihydrosphingosine, or more commonly, on dihydroceramide. nih.gov This enzyme is a member of the fatty acid desaturase family and is responsible for the synthesis of phytoceramides, which are abundant in tissues like the skin, intestines, and kidneys. nih.gov

The enzyme utilizes molecular oxygen and NADPH to introduce a hydroxyl group at the C4 position of the dihydrosphingosine backbone within a dihydroceramide molecule. nih.gov In plants, two homologous genes, SBH1 and SBH2, encode for LCB C-4 hydroxylases. nih.gov Studies in Arabidopsis thaliana have shown that the absence of these enzymes leads to a significant increase in total sphingolipid content, indicating that C4-hydroxylation is a critical step for maintaining sphingolipid homeostasis. nih.gov

Kinetic Analysis of Sphingosine (B13886) Kinase and Sphingosine-1-Phosphate Lyase

The degradation of phytosphingosine is initiated by its phosphorylation, a reaction catalyzed by sphingosine kinases (SphK). There are two main isoforms, SphK1 and SphK2, which phosphorylate sphingoid bases to their respective 1-phosphate derivatives. nih.govmdpi.comwikipedia.org Both isoforms can phosphorylate sphingosine, but SphK2 appears to be more efficient in phosphorylating certain analogs. nih.gov This phosphorylation step is crucial as it converts the sphingoid base into a potent signaling molecule and primes it for degradation.

The resulting phytosphingosine-1-phosphate is then irreversibly cleaved by sphingosine-1-phosphate lyase (SPL or SGPL1). pnas.orgnih.gov This PLP-dependent enzyme is located on the cytosolic face of the endoplasmic reticulum membrane. nih.gov The cleavage reaction breaks the C2-C3 bond of phytosphingosine-1-phosphate, yielding phosphoethanolamine and a C16 fatty aldehyde (2-hydroxy-hexadecanal). pnas.orgnih.gov This is the committed step in the catabolism of sphingoid bases, effectively removing them from the cellular sphingolipid pool. nih.gov

Transcriptional and Post-Translational Regulation of Metabolic Enzymes

The expression and activity of the enzymes involved in phytosphingosine metabolism are tightly controlled to ensure cellular lipid balance. This regulation occurs at multiple levels, including gene transcription and post-translational modifications.

Transcriptional regulation plays a significant role in managing the levels of metabolic enzymes. For instance, in yeast, the transcription factor Com2 has been identified as a master regulator of sphingolipid metabolism. biorxiv.org It senses low levels of sphingolipids and upregulates the expression of Ypk1, a kinase that in turn stimulates SPT activity by inhibiting its negative regulators, the Orm proteins. biorxiv.org In mammalian cells, transcription factors like those in the E2F family, which are orthologues of yeast Swi4p, have been implicated in regulating genes for sphingolipid synthesis in coordination with the cell cycle. nih.gov

Post-translational modifications provide a more immediate mechanism for controlling enzyme activity. A key example is the regulation of SPT by ORMDL proteins. nih.govresearchgate.net High levels of ceramide, a downstream product, are sensed by the ORMDL proteins, which then undergo a conformational change. researchgate.net This change leads to the inhibition of SPT activity by physically blocking the substrate-binding tunnel, creating a negative feedback loop that maintains sphingolipid homeostasis. nih.govresearchgate.net Phosphorylation is another critical post-translational modification. The kinase Ypk1 (in yeast) phosphorylates the Orm proteins, which relieves their inhibition of SPT and thus stimulates sphingolipid synthesis. biorxiv.org

Subcellular Compartmentalization of (2S,3S,4R)-2-Aminohexadecane-1,3,4-triol Metabolism

The metabolic pathways for phytosphingosine are spatially organized within different cellular compartments, which is crucial for regulating substrate availability and preventing futile cycles.

The initial steps of biosynthesis are localized to the endoplasmic reticulum (ER). researchgate.netnih.gov Both Serine Palmitoyltransferase (SPT) and 3-Ketodihydrosphingosine Reductase (KDSR) are ER-resident membrane proteins with their active sites facing the cytosol. nih.govnih.govresearchgate.net The subsequent hydroxylation to form phytoceramide, catalyzed by Sphingolipid C4-Hydroxylase, also occurs in the ER. nih.gov

Interactive Data Table: Key Enzymes in Phytosphingosine Metabolism

Biological Roles and Molecular Functions of 2s,3s,4r 2 Aminohexadecane 1,3,4 Triol in Model Systems

Contribution to Sphingolipid Membrane Composition and Dynamics

Phytosphingosine (B30862) is a crucial structural element of sphingolipids, which are essential constituents of cellular membranes, particularly in plants and fungi. nih.govresearchgate.net In plants, sphingolipids containing phytosphingosine can constitute up to 40% of the lipids in the plasma membrane. nih.gov The presence of phytosphingosine-based ceramides (B1148491), known as phytoceramides, significantly influences the biophysical properties and dynamics of the lipid bilayer.

The C4-hydroxyl group on the phytosphingosine backbone is a defining feature that affects membrane organization. nih.gov Studies on model stratum corneum lipid membranes, which mimic the skin's outer barrier, have revealed that this hydroxylation impacts lipid packing and permeability. Specifically, the C4-hydroxyl group on the sphingoid base was found to decrease the proportion of highly ordered orthorhombic chain packing within the membrane. nih.gov This alteration in lipid arrangement can lead to phase separation within the membrane, a phenomenon confirmed by X-ray diffraction studies. nih.gov

| Property | Effect of (2S,3S,4R)-2-Aminohexadecane-1,3,4-triol (as Phytoceramide) | Source |

| Lipid Packing | Decreases the relative ratio of orthorhombic chain packing. | nih.gov |

| Domain Formation | Promotes phase separation and the formation of highly thermostable domains. | nih.gov |

| Hydrogen Bonding | Participates in strong hydrogen bond networks. | nih.gov |

| Permeability | Induces chain length-dependent increases in membrane permeability. | nih.gov |

Role as a Precursor for Bioactive Sphingolipids (Ceramides, Glycosphingolipids)

This compound is a central intermediate in the de novo synthesis of a vast array of complex sphingolipids. nih.gov The biosynthetic pathway begins with the condensation of serine and palmitoyl-CoA to form 3-keto-sphinganine, which is then reduced to sphinganine (B43673) (dihydrosphingosine). libretexts.org In plants and fungi, the enzyme sphingolipid C4-hydroxylase adds a hydroxyl group to sphinganine to produce phytosphingosine. nih.govlibretexts.org

Once formed, phytosphingosine serves as the backbone for the synthesis of phytoceramides through N-acylation by ceramide synthases. nih.gov These phytoceramides can then be further modified to generate more complex glycosphingolipids, which are critical for cellular function. For example, in fungi, specific ceramides are used to create glucosylceramide, while others containing very-long-chain fatty acids are used exclusively for synthesizing glycosyl inositol (B14025) phosphorylceramide anchors for proteins. libretexts.org In plants, these complex sphingolipids are vital components of the plasma membrane and are involved in protecting the organism against various stresses. nih.govlibretexts.org The synthesis of these bioactive lipids is a key regulatory step in cellular biology, and phytosphingosine lies at the heart of this process. nih.govhealthline.com

| Precursor | Enzyme/Process | Product | Organism(s) | Source |

| Sphinganine | Sphingolipid C4-hydroxylase | This compound | Plants, Fungi | nih.govlibretexts.org |

| This compound | Ceramide Synthase (N-acylation) | Phytoceramide | Plants, Fungi, Animals | nih.govhealthline.com |

| Phytoceramide | Glucosylceramide Synthase | Glucosylceramide | Fungi, Plants | nih.govlibretexts.org |

| Phytoceramide | (Various enzymes) | Glycosyl inositol phosphorylceramide | Fungi | libretexts.org |

Involvement in Cellular Signaling Pathways (e.g., in plants, fungi)

Beyond its structural role, this compound and its derivatives are potent signaling molecules that regulate a multitude of cellular functions, particularly in yeast and plants. researchgate.netnih.gov In these organisms, sphingolipids are not just static membrane components but are actively involved in signal transduction cascades that control processes ranging from cell growth and differentiation to stress responses and programmed cell death. nih.govmdpi.com

In the budding yeast Saccharomyces cerevisiae, phytosphingosine (PHS) is a key activator of several protein kinases. nih.gov It directly stimulates the activity of the Pkh1 and Pkh2 kinases, which are yeast homologs of the mammalian 3-phosphoinositide-dependent kinase-1 (PDK1). nih.govuky.edu This activation is crucial for the regulation of downstream AGC-type protein kinases, including Ypk1, Ypk2, and Sch9, which control fundamental processes like cell wall integrity, cell growth, and endocytosis. mdpi.comnih.govuky.edu

Research has shown that PHS has a bifunctional effect on Pkh1/2 activity, stimulating the kinases at low concentrations and inhibiting them at higher concentrations, suggesting a tightly regulated signaling mechanism. nih.gov The activation of the Pkh1/2-Sch9 pathway by PHS is part of an intricate network that fine-tunes metabolic and stress-related responses, positioning PHS as a critical lipid second messenger in yeast. mdpi.com

In plants, this compound is a multifaceted signaling molecule central to maintaining cellular homeostasis and orchestrating responses to both biotic and abiotic stress. researchgate.netnih.govmdpi.com Its levels have been shown to increase upon pathogen attack. nih.gov PHS is considered a precursor to ceramides that can trigger systemic acquired resistance, a broad-spectrum plant defense response. researchgate.net

The application of PHS to plants can induce defense mechanisms, including the production of ethylene (B1197577) and the activation of sphingosine (B13886) kinase (SphK). nih.gov SphK phosphorylates PHS to form phytosphingosine-1-phosphate (PHS-1P), another potent signaling molecule involved in stress signaling. nih.gov Sphingolipids, including PHS, are integral to plasma membrane remodeling during abiotic stresses like temperature changes and are key regulators of programmed cell death (PCD) that occurs during plant development and immune responses. nih.gov

The signaling functions of this compound are closely intertwined with the generation and detoxification of reactive oxygen species (ROS). researchgate.netnih.gov ROS are highly reactive molecules that can act as signaling messengers but can also cause significant cellular damage if their levels are not controlled. nih.govnih.gov

In plants, treatment with PHS has been observed to cause a rapid upregulation in the generation of ROS. nih.gov This initial ROS burst can act as a signal to trigger downstream defense pathways. However, subsequent research suggests that PHS also induces the ROS detoxification pathway. researchgate.net This leads to an enhanced expression of genes that encode for ROS-scavenging enzymes, ultimately preventing severe necrosis and promoting plant survival during pathogen invasion. researchgate.net This dual role highlights a sophisticated mechanism where PHS first uses ROS as a signal and then promotes pathways to mitigate oxidative damage, maintaining redox homeostasis. researchgate.netnih.gov

| Organism | Pathway/Process Affected | Key Findings | Source |

| Yeast | Protein Kinase Activation | PHS activates Pkh1/2 kinases, which in turn regulate Ypk1/2 and Sch9 to control cell growth and integrity. | mdpi.comnih.govuky.edu |

| Plants | Stress Response & Homeostasis | PHS and its derivatives mediate systemic acquired resistance, regulate programmed cell death, and are involved in abiotic stress adaptation. | researchgate.netnih.govnih.gov |

| Model Organisms | ROS Signaling | PHS induces an initial burst of ROS as a defense signal and subsequently activates ROS detoxification pathways to prevent cellular damage. | researchgate.netnih.gov |

Cross-Kingdom Biological Functions and Divergence

This compound is a conserved molecule, yet its synthesis, abundance, and precise functions exhibit notable divergence across different biological kingdoms.

In Fungi and Plants: Phytosphingosine is a major sphingoid long-chain base. nih.gov Its synthesis from sphinganine is catalyzed by the enzyme sphingolipid C4-hydroxylase, making it a common building block for the abundant phytoceramides and complex glycosphingolipids found in these organisms. nih.govlibretexts.org In both kingdoms, it plays critical roles in membrane structure and as a signaling molecule in stress responses and development. nih.govmdpi.com However, the downstream complex lipids and their specific functions can differ. For instance, fungi use phytoceramides to create glycosyl inositol phosphorylceramide protein anchors, a function not prominent in plants. libretexts.org

In Animals: In contrast to plants and fungi, the predominant sphingoid base in most animal tissues is sphingosine, not phytosphingosine. nih.gov While phytosphingosine is naturally found in the outer layer of human skin and is crucial for barrier function, its presence in other mammalian tissues is largely considered to be of dietary origin (from consuming plants). nih.govhealthline.comspecialchem.com The signaling pathways regulated by sphingolipids in animals, such as those involving sphingosine-1-phosphate, are immensely complex and regulate processes like cell trafficking, proliferation, and angiogenesis, which are distinct from many of the roles observed in plants and fungi. wikipedia.org The yeast protein kinase system also shows divergence, lacking entire families of kinases, such as receptor tyrosine kinases, that are central to metazoan signaling. nih.gov

This divergence highlights how a conserved molecular backbone has been adapted throughout evolution to fit the unique physiological needs and signaling paradigms of different kingdoms.

Influence on Cellular Phenotypes in Controlled Experimental Settings (e.g., cell death, cell survival, proliferation in in vitro models)

This compound, a naturally occurring sphingolipid, has demonstrated significant activity in modulating fundamental cellular processes, including cell death, survival, and proliferation in various in vitro model systems. Research has predominantly focused on its effects on cancer cell lines and skin cells, revealing a nuanced role that is highly dependent on the cellular context.

Induction of Apoptotic Cell Death:

A substantial body of evidence highlights the potent pro-apoptotic capabilities of this compound in cancer cells. In human T-cell lymphoma Jurkat cells, treatment with this compound leads to a dose-and time-dependent increase in apoptotic cells. aacrjournals.org This is characterized by classic apoptotic features such as an increase in the sub-G1 cell population, DNA fragmentation, and the cleavage of poly(ADP-ribose) polymerase (PARP). aacrjournals.orgnih.gov

The molecular mechanisms underlying this induced apoptosis are multifaceted. Studies have shown the activation of multiple caspases, which are key executioners of apoptosis. Specifically, the activation of caspase-8, caspase-9, and caspase-3 has been observed. nih.govsciopen.com The induction of apoptosis appears to involve the mitochondrial pathway, evidenced by a loss of mitochondrial membrane potential and the release of cytochrome c from the mitochondria into the cytosol. aacrjournals.orgnih.govnih.gov Furthermore, this compound can induce the translocation of the pro-apoptotic protein Bax from the cytosol to the mitochondria. nih.gov Interestingly, in some instances, the activation of caspase-8 by this compound occurs in a death receptor-independent manner. aacrjournals.orgnih.gov

In leukemia cell lines, such as K562 and SUP-B15, this compound significantly increases the rate of apoptosis in a dose-dependent fashion and reduces the mitochondrial membrane potential. sciopen.com

Inhibition of Cell Proliferation:

Concurrent with its pro-apoptotic effects in cancer cells, this compound also acts as an inhibitor of cell proliferation. In leukemia cell lines K562 and SUP-B15, it has been shown to inhibit proliferation in a time-and dose-dependent manner. sciopen.com For instance, the half-maximal inhibitory concentration (IC50) for K562 cells was reported to be 17.67 µmol/L at 24 hours and 12.52 µmol/L at 48 hours. sciopen.com For SUP-B15 cells, the IC50 values were 17.58 µmol/L at 24 hours and 14.86 µmol/L at 48 hours. sciopen.com This inhibition of proliferation is also associated with a significant reduction in DNA synthesis. sciopen.com

Stimulation of Cell Differentiation:

In contrast to its effects on cancer cells, this compound has been found to promote differentiation in non-cancerous cell types. In studies using normal human epidermal keratinocytes, it has been shown to stimulate differentiation. nih.gov Treatment of these cells with this compound led to a significant increase in the levels of differentiation markers such as involucrin (B1238512), loricrin, and keratin (B1170402) 1. nih.gov The effect on involucrin levels was comparable to that induced by a high-calcium medium, a known stimulus for keratinocyte differentiation. nih.gov

The following table summarizes the observed effects of this compound on cellular phenotypes in different in vitro models.

| Cell Line | Cell Type | Observed Effect | Key Findings | Citations |

| Jurkat | Human T-cell lymphoma | Induction of Apoptosis | Dose-and time-dependent increase in apoptosis; activation of caspases; loss of mitochondrial membrane potential; cytochrome c release. | aacrjournals.orgnih.gov |

| K562 | Human leukemia | Inhibition of Proliferation, Induction of Apoptosis | Time-and dose-dependent inhibition of proliferation; significant inhibition of DNA synthesis; increased apoptotic rate. | sciopen.com |

| SUP-B15 | Human leukemia | Inhibition of Proliferation, Induction of Apoptosis | Time-and dose-dependent inhibition of proliferation; increased apoptotic rate. | sciopen.com |

| Human Cancer Cells (general) | Cancer | Induction of Apoptosis | Potent induction of apoptotic cell death via caspase activation and Bax translocation. | nih.gov |

| Normal Human Epidermal Keratinocytes | Skin | Stimulation of Differentiation | Increased expression of differentiation markers involucrin, loricrin, and keratin 1. | nih.gov |

Table of Compound Names

| Common Name/Synonym | Systematic IUPAC Name |

| Phytosphingosine | This compound |

| Ceramide | N-acyl-sphingosine |

| Sphingosine | (2S,3R,E)-2-aminooctadec-4-ene-1,3-diol |

| FTY720 | Fingolimod |

| Bcl-2 | B-cell lymphoma 2 |

| Bax | Bcl-2-associated X protein |

| PARP | Poly(ADP-ribose) polymerase |

| Involucrin | Not applicable |

| Loricrin | Not applicable |

| Keratin 1 | Not applicable |

Occurrence and Natural Distribution of 2s,3s,4r 2 Aminohexadecane 1,3,4 Triol in Research Contexts

(2S,3S,4R)-2-aminohexadecane-1,3,4-triol, a bioactive sphingolipid commonly known as phytosphingosine (B30862), is a subject of significant scientific interest due to its diverse biological roles. Its natural occurrence has been documented across various kingdoms of life, from fungi and plants to marine organisms. This section details the presence, characterization, and isolation of this compound from several biological sources within research settings.

Synthetic Methodologies for 2s,3s,4r 2 Aminohexadecane 1,3,4 Triol and Its Derivatives

Chemoenzymatic Synthesis Approaches for Stereoselective Production

Chemoenzymatic synthesis offers a powerful strategy for producing (2S,3S,4R)-2-aminohexadecane-1,3,4-triol with high stereoselectivity, often capitalizing on the inherent specificity of enzymes. A primary method involves the fermentation of the yeast Hansenula ciferrii. google.comgoogleapis.com This microbiological process is particularly advantageous because it yields the D-erythro isomer (also referred to as the D-ribo configuration), which corresponds to the (2S,3S,4R) stereochemistry found in nature, including in human skin. google.comgoogleapis.com

This fermentation process naturally produces tetraacetylphytosphingosine (B11937273) (TAPS), which can be readily converted to phytosphingosine (B30862) through a simple deacetylation reaction, such as base-catalyzed hydrolysis with potassium hydroxide. googleapis.com The use of fermentation circumvents the significant challenge of separating a mixture of stereoisomers that often results from purely chemical synthesis methods. google.com The efficiency of the fermentation can be modulated by the carbon source; for instance, using glucose over glycerol (B35011) can increase the production of α-hydroxy fatty acids, which are also valuable byproducts. google.com

Table 1: Chemoenzymatic Production of Phytosphingosine

| Feature | Description | Reference |

|---|---|---|

| Organism | Hansenula ciferrii (yeast) | google.comgoogleapis.com |

| Primary Product | Tetraacetylphytosphingosine (TAPS) | googleapis.com |

| Key Advantage | Produces the specific D-erythro (2S,3S,4R) stereoisomer | google.comgoogleapis.com |

| Conversion Step | Deacetylation of TAPS via base-catalyzed hydrolysis | googleapis.com |

| Significance | Avoids complex purification of stereoisomers required in total chemical synthesis | google.com |

Total Synthesis Strategies for Research Grade Compounds

Divergent synthetic routes have also been developed to access all eight possible stereoisomers of phytosphingosine. nih.gov These methods are invaluable for research, as they allow for the systematic investigation of how stereochemistry influences biological function. These syntheses often employ stereoselective reactions, such as asymmetric reductions, to install the desired configurations at each chiral center. mdpi.com For example, the stereoselective reduction of a ketone intermediate using reagents like lithium aluminium tri-tert-butoxyhydride (LiAl[Ot-Bu]₃-H) can yield the desired anti-isomer with high diastereoselectivity. mdpi.com

Preparation of Labeled (Isotopic) Analogues for Metabolic Tracing

Understanding the metabolic fate of this compound is crucial for elucidating its biological roles. The preparation of isotopically labeled analogues is a cornerstone of such investigations. nih.gov Stable isotopes like deuterium (B1214612) (²H) or carbon-13 (¹³C) are incorporated into the molecule, which can then be traced and quantified by mass spectrometry as it moves through metabolic pathways. nih.govdntb.gov.ua

Research has shown that phytosphingosine is metabolized into odd-numbered fatty acids and incorporated into glycerophospholipids in both yeast and mammalian cells. nih.gov To trace this pathway, labeled phytosphingosine can be synthesized and introduced to cell cultures or in vivo models. The duration of labeling is critical and depends on the pathway of interest, with steady-state labeling typically achieved for different metabolite classes over minutes to hours. nih.gov

The synthesis of these labeled analogues would follow established total synthesis routes, but with the introduction of isotopically enriched starting materials or reagents at a suitable step. For instance, a ¹³C-labeled alkyl chain could be introduced via a Grignard or Wittig-type reaction using a labeled alkyl halide. Alternatively, heavy water (D₂O) can be used as a general labeling agent to incorporate deuterium into various metabolites, including lipids. youtube.com By analyzing the mass isotopomer distributions of downstream products, researchers can map metabolic fluxes and identify novel metabolic intermediates. nih.govnih.gov

Synthesis of Structural Analogues for Structure-Activity Relationship (SAR) Studies in Non-Clinical Models

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry and chemical biology for understanding how a molecule's structure relates to its biological activity. For this compound, this involves synthesizing a series of structural analogues where specific parts of the molecule are systematically modified. nih.govnih.gov These analogues are then tested in non-clinical models to probe the importance of different structural features.

Modifications can be made to several regions of the phytosphingosine scaffold:

The Alkyl Chain: The length and saturation of the hydrocarbon tail can be altered. For example, analogues with different chain lengths or containing double or triple bonds can be synthesized to explore the role of the lipid tail in membrane interactions or enzyme binding. nih.gov

The Acyl Group (in Ceramides): In studies involving ceramide derivatives, the N-acyl chain is a common point of modification. A library of ceramide analogues can be constructed by acylating the amino group of phytosphingosine with a diverse set of acyl chlorides. nih.gov

One study synthesized eight D-ribo-phytosphingosine derivatives by reacting the parent compound with various acyl chlorides to investigate their potential as radiosensitizing agents. nih.gov These SAR studies are essential for optimizing the biological activity of lead compounds and for designing molecular probes to study cellular pathways. nih.govnih.gov

Table 2: Examples of Structural Modifications for SAR Studies

| Modified Region | Type of Modification | Purpose | Reference |

|---|---|---|---|

| N-Acyl Chain | Varying acyl chlorides (e.g., different lengths, saturation) | To create a library of ceramide derivatives for biological evaluation | nih.gov |

| Lipophilic Tail | Altering alkyl tail length and internal phenyl rings | To investigate the size and nature of the lipid-binding pocket in target enzymes like sphingosine (B13886) kinase | nih.govnih.gov |

| Core Structure | Replacement of functional groups (e.g., diene bridge with triazole) | To improve properties for applications like molecular imaging | nih.gov |

| Hydroxyl Groups | Removal or modification of hydroxyls | To act as a "molecular switch" controlling selectivity for different enzyme isoforms | nih.gov |

Advanced Analytical Techniques for 2s,3s,4r 2 Aminohexadecane 1,3,4 Triol Research

Mass Spectrometry-Based Approaches

Mass spectrometry (MS) is a cornerstone of modern sphingolipid analysis due to its high sensitivity and specificity. When coupled with chromatographic separation, it becomes a powerful tool for both quantitative and qualitative investigations.

Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) for Quantification and Profiling

Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) has emerged as a leading technique for the sensitive and specific quantification of (2S,3S,4R)-2-aminohexadecane-1,3,4-triol and other sphingolipids. researchgate.netacs.org This method combines the high-resolution separation capabilities of UPLC with the precise detection and fragmentation abilities of tandem mass spectrometry. acs.org

UPLC systems utilize columns with sub-2 µm particles, which allows for higher peak resolution, faster analysis times, and increased sensitivity compared to traditional HPLC. nih.govresearchgate.net For sphingolipid analysis, both normal-phase and reversed-phase chromatography are employed. researchgate.net Normal-phase chromatography separates analytes based on the polarity of their head groups, while reversed-phase chromatography separates them based on the length and saturation of their acyl chains. researchgate.netnih.gov

Tandem mass spectrometry (MS/MS) provides an additional layer of specificity through techniques like multiple reaction monitoring (MRM). nih.govnih.gov In MRM, a specific precursor ion of the target analyte is selected in the first quadrupole, fragmented, and then a specific product ion is monitored in the third quadrupole. This highly selective process minimizes interference from the sample matrix, enabling accurate quantification even at low concentrations. nih.govcapes.gov.br For instance, a method was developed for the rapid and simultaneous quantification of various sphingolipid metabolites, including phytosphingosine (B30862), with a short analysis time of 4.5 minutes. researchgate.netnih.gov

The combination of UPLC and MS/MS allows for the development of robust and high-throughput methods for profiling a wide range of sphingolipids in biological samples. acs.orgnih.gov These methods have been successfully applied to quantify sphingolipids in various matrices, including cells, plasma, and tissues. researchgate.netnih.govresearchgate.net

Key Features of UPLC-MS/MS in this compound Research:

| Feature | Description |

| High Sensitivity | Enables the detection and quantification of low-abundance sphingolipids. researchgate.netnih.gov |

| High Specificity | MRM scans minimize matrix effects and allow for accurate identification. nih.govnih.gov |

| High Throughput | Rapid analysis times allow for the screening of a large number of samples. nih.govresearchgate.net |

| Comprehensive Profiling | Capable of simultaneously measuring multiple classes of sphingolipids. researchgate.netnih.gov |

High-Resolution Liquid Chromatography-Mass Spectrometry (HR-LCMS) for Metabolite Identification

High-Resolution Liquid Chromatography-Mass Spectrometry (HR-LCMS) is an indispensable tool for the identification of novel and known metabolites of this compound. This technique provides highly accurate mass measurements, which are crucial for determining the elemental composition of unknown compounds. researchgate.net

HR-LCMS instruments, such as those utilizing Orbitrap or time-of-flight (TOF) mass analyzers, can achieve mass resolutions high enough to distinguish between isobaric species—molecules that have the same nominal mass but different elemental compositions. researchgate.netyoutube.com This capability is vital in complex biological samples where numerous metabolites with similar masses may be present.

In the context of sphingolipid research, HR-LCMS has been used to identify a wide array of sphingolipid species in various biological systems. researchgate.net For example, a study utilizing a UHPLC-High Resolution (Orbitrap) Mass Spectrometry approach successfully identified 49 different sphingolipids belonging to six subcategories in breast cancer patient samples. researchgate.net The accurate mass data obtained from HR-LCMS, combined with fragmentation patterns from MS/MS experiments, allows for the confident structural elucidation of sphingolipid metabolites. researchgate.net

Advantages of HR-LCMS for Metabolite Identification:

| Advantage | Description |

| Accurate Mass Measurement | Provides elemental composition determination for unknown compounds. researchgate.net |

| High Resolution | Distinguishes between isobaric interferences in complex samples. researchgate.netyoutube.com |

| Structural Elucidation | In combination with MS/MS, facilitates the identification of novel metabolites. researchgate.net |

| Untargeted Analysis | Enables the discovery of unexpected changes in the sphingolipidome. |

Electrospray Ionization Mass Spectrometry (ESI-MS) for Structural Elucidation

Electrospray Ionization (ESI) is a soft ionization technique that is widely used in the mass spectrometric analysis of sphingolipids, including this compound. acs.orgfrontiersin.org ESI allows for the ionization of thermally labile and non-volatile molecules directly from a liquid phase, making it ideal for coupling with liquid chromatography. elsevierpure.com

In ESI-MS, a high voltage is applied to a liquid stream, causing the formation of a fine spray of charged droplets. As the solvent evaporates, the charge density on the droplets increases, eventually leading to the desorption of ions into the gas phase. This gentle ionization process typically produces intact molecular ions (e.g., [M+H]⁺ or [M-H]⁻), which provides valuable information about the molecular weight of the analyte. frontiersin.org

For structural elucidation, ESI is often coupled with tandem mass spectrometry (ESI-MS/MS). capes.gov.brfrontiersin.org By inducing fragmentation of the precursor ion, characteristic product ions are generated that can provide detailed structural information about the sphingoid backbone, head group, and attached fatty acyl chains. frontiersin.orglipidmaps.org For instance, in positive ion mode, ceramides (B1148491) containing a phytosphingosine backbone can produce abundant ions corresponding to the phytosphingosine moiety. researchgate.net This fragmentation pattern is crucial for identifying the specific type of sphingolipid present in a sample. researchgate.netnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Structural Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the structure and stereochemistry of molecules. nih.gov For a complex molecule like this compound, with multiple chiral centers, NMR is essential for confirming its specific stereoisomeric form. sctunisie.orgwordpress.com

Both ¹H and ¹³C NMR are utilized to elucidate the carbon skeleton and the nature of the functional groups present. sctunisie.org The chemical shifts, coupling constants, and nuclear Overhauser effect (NOE) data from ¹H NMR experiments can reveal the relative stereochemistry of the hydroxyl and amino groups along the hydrocarbon chain. wordpress.comelsevierpure.com For example, the formation of an acetonide derivative of a 1,3-diol allows for the determination of its syn or anti relative stereochemistry based on the ¹³C NMR chemical shifts of the acetal (B89532) carbons. wordpress.com

Advanced NMR techniques, such as COSY (Correlation Spectroscopy) and HMQC (Heteronuclear Multiple Quantum Coherence), are used to establish connectivities between protons and carbons, aiding in the complete assignment of the NMR spectra. sctunisie.org Furthermore, the absolute configuration of this compound can be determined by comparing its optical rotation with that of known standards. sctunisie.org

Gas Chromatography (GC) Coupled with Mass Spectrometry (GC-MS) for Derivative Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a robust technique for the analysis of volatile and thermally stable compounds. However, sphingolipids like this compound are non-volatile due to their polar functional groups. youtube.com Therefore, a crucial step before GC-MS analysis is derivatization, which converts the polar hydroxyl and amino groups into less polar, more volatile derivatives. youtube.comnih.gov

A common derivatization method involves converting the hydroxyl groups to trimethylsilyl (B98337) (TMS) ethers. nih.govnih.gov The resulting derivatized compound is then amenable to separation by gas chromatography and detection by mass spectrometry. The GC separates the derivatized analytes based on their boiling points and interactions with the stationary phase of the GC column. nih.gov

The mass spectrometer then provides fragmentation patterns of the eluted compounds. These fragmentation patterns are highly specific and can be used to identify the original sphingolipid structure. For instance, the mass spectra of TMS-derivatized ceramides containing phytosphingosine show characteristic ions resulting from cleavage between specific carbon atoms in the long-chain base, which helps to confirm the phytosphingosine nature of the ceramide. nih.gov GC-MS has also been instrumental in determining the fatty acyl composition of sphingolipids after hydrolysis and derivatization. nih.gov

High-Performance Liquid Chromatography (HPLC) for Purification and Fractionation

High-Performance Liquid Chromatography (HPLC) is a fundamental technique for the purification and fractionation of this compound and other sphingolipids from complex mixtures. nih.govrsc.org HPLC offers a high degree of resolution, allowing for the separation of individual sphingolipid species from a crude extract. nih.govresearchgate.net

Both normal-phase and reversed-phase HPLC are widely used for sphingolipid separation. nih.govfrontiersin.org

Normal-phase HPLC separates compounds based on the polarity of their head groups. This is particularly useful for separating different classes of sphingolipids, such as ceramides, hexosylceramides, and sphingomyelins. nih.gov

Reversed-phase HPLC separates molecules based on their hydrophobicity, which is largely determined by the length and degree of unsaturation of their acyl chains. This allows for the separation of different molecular species within the same sphingolipid class. nih.govfrontiersin.org

The fractions collected from the HPLC can then be subjected to further analysis by other techniques, such as mass spectrometry or NMR, for structural identification and quantification. nih.gov HPLC is also a critical component of many LC-MS and LC-MS/MS methods, where it provides the initial separation of analytes before they enter the mass spectrometer. nih.govcapes.gov.br The ability of HPLC to separate isomeric and isobaric species is particularly important, as these compounds may not be distinguishable by mass spectrometry alone. nih.gov

Isotopic Tracer Analysis for Metabolic Pathway Mapping

Isotopic tracer analysis is a powerful methodology used to elucidate the metabolic pathways and dynamics of complex biomolecules like this compound, a C16 phytosphingosine. This technique involves the introduction of stable, non-radioactive isotopes into precursor molecules, which are then incorporated into downstream metabolites. By tracking the isotopic labels, researchers can map metabolic routes, quantify flux through pathways, and determine the turnover rates of specific lipids. cncb.ac.cnnih.govnih.gov

The de novo synthesis of sphingolipids, including phytosphingosine, begins with the condensation of L-serine and palmitoyl-CoA. nih.gov Isotopic labeling of these precursors, for instance with ¹³C, ¹⁵N, or deuterium (B1214612) (²H), allows for precise tracking of their incorporation into the sphingolipid backbone. nih.govnih.gov Advanced analytical techniques, primarily high-resolution mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, are then employed to detect and quantify the labeled products. nih.govcaymanchem.com

Research Findings from Isotopic Tracer Studies

Recent studies have utilized stable isotope labeling to gain a deeper understanding of sphingolipid metabolism in various biological systems.

In a study on Arabidopsis thaliana cell cultures, dynamic ¹⁵N isotopic labeling was used to quantitatively analyze the de novo sphingolipid biosynthesis pathway. nih.gov By introducing ¹⁵N-labeled nitrate (B79036) salts as a tracer, researchers could monitor the metabolic flow and estimate the turnover fluxes of various sphingolipids. nih.gov This approach, combined with dynamic metabolic flux analysis (DMFA), helped identify key enzymes critical for maintaining sphingolipid homeostasis. nih.gov

Another study utilized stable isotope-labeled palmitate-d₃ and L-serine-d₃ in a cell-free assay with rat liver microsomes to monitor the entire ER-associated sphingolipid biosynthesis pathway. nih.gov This allowed for the unambiguous distinction between newly synthesized sphingolipids and pre-existing ones, enabling the tracking of intermediates like 3-ketosphinganine, sphinganine (B43673), and dihydroceramides. nih.gov

Furthermore, experiments using [¹³C-U]glucose and [¹³C-U]serine in HEp-2 cells have revealed different turnover rates among various glycosphingolipid classes and their molecular species. researchgate.net These studies demonstrated that de novo synthesis from serine contributes to a lesser extent to the total synthesis of new sphingolipids compared to recycling pathways. researchgate.net The data also showed that the formation of the longest ceramide species (C24:0 and C24:1) was more rapid in de novo synthesis. researchgate.net

The combination of stable isotope tracing with high-resolution mass spectrometry has led to the development of Compound Lipid Metabolic Flux Analysis (CL-MFA). biorxiv.org This method allows for the simultaneous quantification of fatty acid synthesis, elongation, and salvage pathways in complex biological systems, providing a comprehensive view of lipid homeostasis. biorxiv.org

Data from Isotopic Tracer Experiments

The following tables summarize typical precursors used in isotopic tracer studies of sphingolipid metabolism and the key findings derived from such experiments.

Table 1: Common Isotopic Tracers in Sphingolipid Research

| Isotopic Tracer | Precursor Labeled | Metabolic Pathway Targeted | Reference |

|---|---|---|---|

| ¹³C, ²H | Palmitate | Fatty acid component of sphingolipids | nih.gov |

| ¹³C, ¹⁵N, ²H | L-serine | Sphingoid backbone formation | nih.gov |

| ¹³C | Glucose | Glycan moieties of glycosphingolipids | researchgate.net |

Table 2: Research Findings from Isotopic Labeling of Sphingolipids

| Organism/System | Key Finding | Labeled Precursor(s) | Analytical Technique | Reference |

|---|---|---|---|---|

| Arabidopsis thaliana | Identified key enzymes (e.g., SBH, LCBK) crucial for sphingolipid homeostasis. | ¹⁵N-labeled nitrate | Mass Spectrometry | nih.gov |

| Rat Liver Microsomes | Monitored the complete de novo sphingolipid synthesis pathway in the ER. | Palmitate-d₃, L-serine-d₃ | High-Resolution Mass Spectrometry | nih.gov |

| HEp-2 Cells | Revealed different turnover rates for various glycosphingolipid species. | [¹³C-U]glucose, [¹³C-U]serine | Mass Spectrometry | researchgate.net |

Research Models and Experimental Systems for Studying 2s,3s,4r 2 Aminohexadecane 1,3,4 Triol

Yeast Genetic Models for Sphingolipid Metabolism Studies

Yeast, particularly Saccharomyces cerevisiae, serves as a premier model organism for elucidating the fundamental aspects of sphingolipid metabolism, including the pathways involving (2S,3S,4R)-2-aminohexadecane-1,3,4-triol (phytosphingosine, PHS). The high degree of conservation in sphingolipid metabolic pathways between yeast and mammals makes it an invaluable tool for understanding more complex systems. asm.org

In yeast, PHS is a central long-chain base (LCB). The de novo synthesis pathway begins with the condensation of serine and palmitoyl-CoA, leading to the formation of dihydrosphingosine (DHS or sphinganine). DHS is then hydroxylated at the C-4 position by the enzyme sphinganine (B43673) C4-hydroxylase, encoded by the SUR2 gene, to produce PHS. asm.orgdergipark.org.tr This hydroxylation step is a key reaction in yeast sphingolipid metabolism.

The power of yeast genetics lies in the ability to create specific mutant strains to dissect the function of individual sphingolipids. By deleting genes involved in PHS metabolism, researchers can observe the resulting phenotypes and changes in the lipid profile. For example, a syr2Δ mutant, which is defective in the conversion of DHS to PHS, was found to be resistant to high concentrations of DHS, demonstrating that DHS must be converted to PHS to exert certain biological effects, such as growth inhibition. exlibrisgroup.com Conversely, an elo2Δ strain, which is impaired in the conversion of PHS to phytoceramide, exhibits hypersensitivity to exogenous PHS. exlibrisgroup.com

Another critical model is the methylotrophic yeast Pichia pastoris. Unlike S. cerevisiae, which primarily synthesizes inositol-containing phosphosphingolipids, P. pastoris also produces glucosylceramide (GlcCer), a major class of glycosphingolipids found in plants and fungi. dergipark.org.trnih.gov This makes P. pastoris an excellent model for studying the bifurcation of sphingolipid pathways and the specific substrate requirements of the enzymes involved. Studies in P. pastoris have shown that two distinct pathways for sphingolipid biosynthesis are separated, with PHS being the typical LCB found in glycosylinositolphosphoceramides (GIPCs). dergipark.org.tr

Furthermore, integrative systems biology approaches in yeast, combining genomics, transcriptomics, and lipidomics, have been instrumental in uncovering novel signaling roles. Such studies revealed a specific function for phytosphingosine-1-phosphate (PHS-1P), a phosphorylated derivative of PHS, in regulating genes related to mitochondrial respiration. researchgate.netresearchgate.netnih.gov These findings were elucidated using mutant strains, such as the lcb4Δ/lcb5Δ strain, which lacks the LCB phosphate (B84403) lyase and consequently accumulates LCB phosphates. exlibrisgroup.comresearchgate.net

Table 1: Key Yeast Genetic Models and Their Contributions to this compound Research

| Model Organism/Strain | Key Gene(s) Manipulated | Research Focus | Key Findings |

| Saccharomyces cerevisiae (Wild-Type) | N/A | General sphingolipid metabolism | PHS is a major long-chain base; pathway conservation with higher eukaryotes. asm.orgnih.gov |

| S. cerevisiae syr2Δ (or sur2Δ) | SUR2 | Function of PHS synthesis | Demonstrates that DHS must be converted to PHS for growth inhibition. exlibrisgroup.com |

| S. cerevisiae elo2Δ | ELO2 | PHS metabolism to ceramides (B1148491) | Hypersensitivity to PHS suggests PHS itself, not just its metabolites, has biological activity. exlibrisgroup.com |

| S. cerevisiae lcb4Δ/lcb5Δ | LCB4, LCB5 | Function of PHS-1-Phosphate | Accumulation of PHS-1P revealed its role in regulating mitochondrial gene expression. exlibrisgroup.comresearchgate.net |

| Pichia pastoris | Various (e.g., GCS, SCS7) | Bifurcation of sphingolipid pathways | Contains separate pathways for GIPC (using PHS) and GlcCer synthesis. dergipark.org.trnih.gov |

Plant Cell Cultures and Whole Plant Systems for Biosynthetic and Signaling Research

Plant systems, including whole plants like Arabidopsis thaliana and tobacco (Nicotiana species), as well as plant cell cultures, are crucial for investigating the biosynthesis of this compound and its significant role as a signaling molecule in plant development and stress responses. In plants, PHS (also denoted as t18:0) is a predominant long-chain base, making these models highly relevant. dntb.gov.ua

The biosynthesis of PHS in plants follows a pathway similar to that in yeast, starting with the condensation of serine and palmitoyl-CoA. nih.gov The resulting dihydrosphingosine (d18:0) is hydroxylated by an LCB C-4 hydroxylase to form PHS. dergipark.org.tr The genes encoding these hydroxylases (SBH1 and SBH2 in Arabidopsis) have been identified and characterized. researchgate.net

A primary area of research in plant models is the role of PHS and its phosphorylated derivative, phytosphingosine-1-phosphate (PHS-1P), in programmed cell death (PCD). dergipark.org.trresearchgate.net Elevated levels of LCBs, including PHS, are strongly correlated with the induction of PCD. dergipark.org.tr Studies using petunia flowers showed that feeding the flowers with PHS hastened PCD, an effect that could be mitigated by inhibitors of ethylene (B1197577) perception, suggesting a signaling cascade.

Whole plant systems are invaluable for studying the role of PHS in response to pathogens. In tobacco, treatment with PHS has been shown to induce systemic acquired resistance against the pathogen Phytophthora parasitica var. nicotianae. dergipark.org.trresearchgate.net This response involves the rapid generation of reactive oxygen species (ROS) and ethylene, followed by the activation of sphingosine (B13886) kinase (SphK), the enzyme that converts PHS to PHS-1P. dergipark.org.trresearchgate.net This indicates that the selective conversion of PHS to its phosphorylated form is a key step in the plant's immune response, promoting survival. dergipark.org.trresearchgate.net In Arabidopsis, infection with the bacterial pathogen Pseudomonas syringae also leads to an increase in PHS levels, linking it to the hypersensitive response. dermafactors.com

Table 2: Research Findings on this compound in Plant Models

| Plant Model | Experimental Approach | Research Area | Key Findings |

| Arabidopsis thaliana | Mutant analysis (e.g., sbh1/sbh2), pathogen inoculation | LCB function, pathogen response | Elevated PHS levels are linked to PCD and defense against P. syringae. dergipark.org.trdermafactors.com LCB-P degradation is a rate-limiting step in LCB homeostasis. dergipark.org.tr |

| Tobacco (Nicotiana spp.) | Exogenous PHS treatment, pathogen infection | Systemic acquired resistance, signaling | PHS induces resistance to pathogens by activating SphK and ROS/ethylene signaling. dergipark.org.trresearchgate.net |

| Petunia | Exogenous PHS feeding | Programmed Cell Death (PCD) | PHS accelerates PCD in petals, acting upstream of ethylene signaling. |

| Various Plant Pathogens | In vitro growth inhibition assays | Antimicrobial activity | PHS directly inhibits the growth of various bacterial and fungal plant pathogens. dermafactors.comresearchgate.net |

In Vitro Enzymatic Assays for Characterizing Enzyme Activity and Specificity

In vitro enzymatic assays are fundamental for the detailed biochemical characterization of the enzymes involved in the metabolism of this compound. These cell-free systems, utilizing purified or partially purified enzymes or microsomal fractions, allow for the precise determination of enzyme kinetics, substrate specificity, and inhibitor effects, free from the complexities of the cellular environment.